Enterobactin

Description

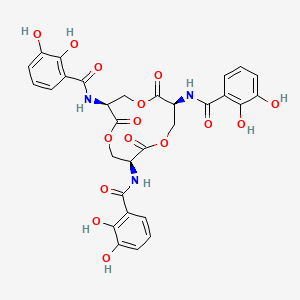

Structure

3D Structure

Properties

IUPAC Name |

N-[(3S,7S,11S)-7,11-bis[(2,3-dihydroxybenzoyl)amino]-2,6,10-trioxo-1,5,9-trioxacyclododec-3-yl]-2,3-dihydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H27N3O15/c34-19-7-1-4-13(22(19)37)25(40)31-16-10-46-29(44)18(33-27(42)15-6-3-9-21(36)24(15)39)12-48-30(45)17(11-47-28(16)43)32-26(41)14-5-2-8-20(35)23(14)38/h1-9,16-18,34-39H,10-12H2,(H,31,40)(H,32,41)(H,33,42)/t16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERBHKJMVBATSJ-BZSNNMDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)OCC(C(=O)OCC(C(=O)O1)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O)NC(=O)C4=C(C(=CC=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)OC[C@@H](C(=O)OC[C@@H](C(=O)O1)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O)NC(=O)C4=C(C(=CC=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H27N3O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182617 | |

| Record name | Enterobactin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

669.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28384-96-5, 9001-98-3 | |

| Record name | Enterobactin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28384-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enterobactin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028384965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enterobactin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENTEROBACTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35C9R2N24F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chymosin preparation, escherichia coli k-12 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032199 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Enterobactin Biosynthesis Pathway: A Technical Guide for Researchers

An In-depth Examination of the Core Intermediates and Enzymology for Drug Development Professionals, Researchers, and Scientists.

This technical guide provides a comprehensive overview of the enterobactin biosynthesis pathway, a critical mechanism for iron acquisition in many Gram-negative bacteria and a promising target for novel antimicrobial strategies. This document details the pathway's intermediates, the enzymes responsible for their transformation, and available quantitative data. It also provides detailed experimental protocols for the study of this pathway and visual representations of the key processes.

The this compound Biosynthesis Pathway: An Overview

This compound is a high-affinity siderophore produced by Escherichia coli and other enteric bacteria to scavenge ferric iron (Fe³⁺) from the environment, a process essential for their survival and virulence.[1][2] The biosynthesis of this compound is a multi-step enzymatic process that converts the primary metabolite chorismate into the final cyclic trilactone structure of this compound. This pathway is encoded by the ent gene cluster, which includes the genes entA, entB, entC, entD, entE, and entF.[2]

The pathway can be broadly divided into two main stages: the formation of the catechol precursor, 2,3-dihydroxybenzoate (DHB), from chorismate, and the subsequent condensation of three DHB molecules with three L-serine residues to form the final this compound molecule.

Pathway Intermediates and Enzymatic Conversions

The core intermediates and the enzymes that catalyze their conversion in the this compound biosynthesis pathway are as follows:

-

Chorismate to Isochorismate: The pathway initiates with the conversion of chorismate, a key branch-point metabolite in the shikimate pathway, to isochorismate. This isomerization is catalyzed by isochorismate synthase , the product of the entC gene.[2]

-

Isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate (DH-DHB): Isochorismate is then converted to 2,3-dihydro-2,3-dihydroxybenzoate and pyruvate. This reaction is catalyzed by isochorismatase , a function of the N-terminal domain of the bifunctional EntB protein, encoded by the entB gene.

-

DH-DHB to 2,3-dihydroxybenzoate (DHB): The intermediate 2,3-dihydro-2,3-dihydroxybenzoate is subsequently oxidized to the aromatic catechol, 2,3-dihydroxybenzoate. This dehydrogenation reaction is catalyzed by 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase , the product of the entA gene, and utilizes NAD⁺ as a cofactor.[1]

-

Activation of DHB: The 2,3-dihydroxybenzoate molecule is then activated by adenylation, forming a 2,3-dihydroxybenzoyl-AMP intermediate. This reaction is catalyzed by 2,3-dihydroxybenzoate-AMP ligase , the product of the entE gene.[3]

-

L-Serine Activation and Condensation: Concurrently, L-serine is activated and loaded onto the multienzyme complex. The EntF protein, a non-ribosomal peptide synthetase (NRPS), is responsible for the activation of L-serine and its subsequent condensation with the activated DHB molecules. The C-terminal aryl carrier protein (ArCP) domain of EntB is also involved in this assembly process.[3]

-

Cyclization and Release: Finally, the three resulting N-(2,3-dihydroxybenzoyl)-L-serine monomers are cyclized in a head-to-tail fashion to form the macrolactone ring of this compound. This final step is also catalyzed by the EntF enzyme.

The overall pathway is a complex and highly coordinated process involving a series of enzymatic reactions and protein-protein interactions.

Quantitative Data

This section summarizes the available quantitative data for the enzymes of the this compound biosynthesis pathway. While comprehensive kinetic data for all enzymes is not fully available in the literature, the following tables provide a summary of the reported values.

Table 1: Kinetic Parameters of this compound Biosynthesis Enzymes

| Enzyme | Gene | Substrate(s) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source(s) |

| EntC | entC | Chorismate | 14 | 2.88 | 2.06 x 10⁵ | [4] |

| Isochorismate | 5 | 1.8 | 3.6 x 10⁵ | [4] | ||

| EntE | entE | 2,3-Dihydroxybenzoate | 2.5 ± 0.3 | 2.8 ± 0.1 | 1.12 x 10⁶ | [3] |

| ATP | 430 ± 30 | 2.8 ± 0.1 | 6.51 x 10³ | [3] | ||

| holo-EntB-ArCP | 2.9 ± 0.6 | 2.8 ± 0.1 | 9.66 x 10⁵ | [3] | ||

| EntF | entF | L-Serine | 260 | 12.67 | 4.87 x 10⁴ | [5] |

Note: kcat for EntF was converted from 760 min⁻¹.

Table 2: Other Quantitative Data

| Parameter | Enzyme/Protein | Value | Conditions | Source(s) |

| Dimer-Tetramer Self-Association KD | EntA | 12.3 µM | - | [6] |

| Seryl transfer rate to SrfB1 PCP | EntF | 0.5 min⁻¹ | in trans | |

| Seryl transfer rate to Ybt PCP1 | EntF | 0.01 min⁻¹ | in trans |

Note: While a 6-fold stimulation of EntE activity by EntA has been reported, specific kinetic parameters for EntA are not well-defined in the literature.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the this compound biosynthesis pathway.

Arnow Assay for Catechol Quantification

This colorimetric assay is used to detect and quantify the presence of catechols, such as 2,3-dihydroxybenzoate and this compound.

Materials:

-

0.5 N HCl

-

Nitrite-Molybdate Reagent (10% w/v sodium nitrite and 10% w/v sodium molybdate in deionized water)

-

1 N NaOH

-

Spectrophotometer

Procedure:

-

To 1.0 mL of the sample solution (e.g., culture supernatant), add 1.0 mL of 0.5 N HCl and mix.

-

Add 1.0 mL of the nitrite-molybdate reagent and mix.

-

Add 1.0 mL of 1 N NaOH and mix. A red color will develop in the presence of catechols.

-

Measure the absorbance of the solution at 515 nm.

-

Quantify the catechol concentration by comparing the absorbance to a standard curve prepared with known concentrations of 2,3-dihydroxybenzoic acid.

Purification of Recombinant His-tagged this compound Biosynthesis Enzymes from E. coli

The following is a general protocol for the purification of His-tagged Ent proteins. Specific optimization may be required for each enzyme.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid encoding the His-tagged Ent protein.

-

Lysis Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)

-

Wash Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)

-

Elution Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)

-

Ni-NTA Agarose resin

-

Lysozyme

-

DNase I

-

Protease inhibitor cocktail

-

Sonicator

-

Centrifuge

-

Chromatography columns

Procedure:

-

Cell Culture and Induction:

-

Inoculate a starter culture of the E. coli expression strain in LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and continue to grow the culture for 3-4 hours at 30°C or overnight at 18°C.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold Lysis Buffer supplemented with lysozyme (1 mg/mL), DNase I (10 µg/mL), and a protease inhibitor cocktail.

-

Incubate on ice for 30 minutes.

-

Lyse the cells by sonication on ice until the suspension is no longer viscous.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

-

Affinity Chromatography:

-

Equilibrate the Ni-NTA agarose resin in a chromatography column with Lysis Buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elute the His-tagged protein with Elution Buffer.

-

Collect fractions and monitor protein elution by measuring absorbance at 280 nm.

-

-

Analysis and Storage:

-

Analyze the purified fractions by SDS-PAGE to assess purity.

-

Pool the fractions containing the purified protein and dialyze against a suitable storage buffer (e.g., containing glycerol for long-term storage at -80°C).

-

LC-MS/MS for Quantification of this compound and Intermediates

This protocol provides a general framework for the analysis of this compound and its precursors. Method development and optimization are crucial for accurate quantification.

Materials:

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

C18 reversed-phase column

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Formic Acid in Acetonitrile

-

Standards for this compound and each intermediate

Procedure:

-

Sample Preparation:

-

Centrifuge bacterial cultures to pellet the cells.

-

Acidify the supernatant with formic acid.

-

Perform liquid-liquid extraction with a solvent such as ethyl acetate.

-

Evaporate the organic phase to dryness and reconstitute the residue in a suitable solvent (e.g., 50% methanol).

-

-

LC Separation:

-

Inject the prepared sample onto the C18 column.

-

Separate the compounds using a gradient of Solvent A and Solvent B. A typical gradient might start with a low percentage of Solvent B, increasing to a high percentage over several minutes to elute the compounds of interest.

-

-

MS/MS Detection:

-

Use electrospray ionization (ESI) in either positive or negative ion mode, depending on the analytes.

-

Develop a Multiple Reaction Monitoring (MRM) method for each compound. This involves selecting a precursor ion (the molecular ion of the analyte) and one or more product ions (fragments generated by collision-induced dissociation).

-

Optimize MS parameters such as collision energy and declustering potential for each MRM transition to maximize sensitivity.

-

-

Quantification:

-

Generate a standard curve for each analyte using known concentrations of the pure compounds.

-

Quantify the amount of each intermediate in the samples by comparing their peak areas to the standard curves.

-

Visualizations

The following diagrams illustrate the this compound biosynthesis pathway and a typical experimental workflow for enzyme purification.

Figure 1. The this compound biosynthesis pathway, from chorismate to the final this compound molecule.

Figure 2. A generalized workflow for the purification of His-tagged this compound biosynthetic enzymes.

Conclusion

The this compound biosynthesis pathway represents a validated and attractive target for the development of novel antibacterial agents. A thorough understanding of the pathway's intermediates, the enzymes involved, and their kinetics is crucial for the rational design of inhibitors. While significant progress has been made in characterizing this pathway, further research is needed to fully elucidate the kinetic parameters of all the enzymes and to develop standardized protocols for the quantification of all pathway intermediates. This technical guide provides a solid foundation for researchers and drug development professionals working in this important area.

References

- 1. Mechanistic studies on trans-2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (Ent A) in the biosynthesis of the iron chelator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kinetic and Inhibition Studies of Dihydroxybenzoate-AMP Ligase (EntE) from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An LC-MS/MS assay and complementary web-based tool to quantify and predict compound accumulation in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymatic adenylation of 2,3-dihydroxybenzoate is enhanced by a protein-protein interaction between Escherichia coli 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (EntA) and 2,3-dihydroxybenzoate-AMP ligase (EntE). | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Iron Acquisition by Enterobactin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron is an essential nutrient for nearly all forms of life, playing a critical role in a myriad of cellular processes. However, its bioavailability is often limited. To overcome this, many bacteria have evolved sophisticated iron acquisition systems, among which the enterobactin-mediated pathway in Gram-negative bacteria is a paradigm of high-affinity iron scavenging. This compound, a cyclic triserine lactone, is the siderophore with the highest known affinity for ferric iron (Fe³⁺), enabling bacteria like Escherichia coli to thrive in iron-depleted environments, including within a host organism. Understanding the intricate molecular machinery of this pathway is paramount for the development of novel antimicrobial strategies that target this crucial lifeline for pathogenic bacteria. This technical guide provides a comprehensive overview of the mechanism of iron acquisition by this compound, detailing the key molecular players, their interactions, and the energetics of the transport process. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the pathway and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

The this compound-Mediated Iron Acquisition Pathway

The acquisition of iron via this compound is a multi-step process that involves the synthesis and secretion of the siderophore, scavenging of extracellular iron, and the subsequent transport of the ferric-enterobactin complex across the bacterial cell envelope into the cytoplasm.

This compound Biosynthesis and Secretion

Under iron-limiting conditions, the expression of the ent and fep genes, which encode the proteins for this compound synthesis and transport, is derepressed. The biosynthesis of this compound begins with chorismic acid, a precursor from the shikimate pathway. A series of enzymes, EntC, EntB, and EntA, convert chorismate to 2,3-dihydroxybenzoic acid (DHB). Subsequently, the non-ribosomal peptide synthetase (NRPS) machinery, consisting of EntE, EntB (acting as an aryl carrier protein), and EntF, catalyzes the formation of a cyclic trimer of N-(2,3-dihydroxybenzoyl)-L-serine, which is the mature this compound molecule.

Once synthesized in the cytoplasm, this compound is secreted into the extracellular environment. This process involves the inner membrane transporter EntS and the outer membrane channel TolC.[1]

Iron Scavenging and Outer Membrane Transport

In the extracellular milieu, this compound exhibits an exceptionally high affinity for ferric iron (K = 10⁵² M⁻¹), allowing it to effectively sequester Fe³⁺ from host iron-binding proteins like transferrin and lactoferrin. The resulting ferric-enterobactin (FeEnt) complex is then recognized by the specific outer membrane receptor protein, FepA.

FepA is a TonB-dependent transporter. The transport of FeEnt across the outer membrane is an energy-dependent process that relies on the TonB-ExbB-ExbD complex, which transduces the proton motive force of the cytoplasmic membrane to the outer membrane receptor. This energy input is thought to induce conformational changes in FepA, allowing the passage of the FeEnt complex into the periplasm.

Periplasmic and Inner Membrane Transport

Once in the periplasm, the FeEnt complex is captured by the periplasmic binding protein, FepB. FepB has a high affinity for FeEnt and shuttles it to the inner membrane ABC (ATP-binding cassette) transporter, which is composed of the permease proteins FepD and FepG, and the ATPase FepC. The transport of FeEnt across the cytoplasmic membrane is an active process driven by the hydrolysis of ATP by FepC.

Intracellular Iron Release

Inside the cytoplasm, the iron must be released from the extremely stable FeEnt complex. This is primarily achieved by the enzymatic hydrolysis of the this compound backbone by the ferric this compound esterase, Fes. Fes cleaves the ester bonds of the triserine lactone ring, reducing the affinity of the ligand for iron and facilitating its release. The released Fe³⁺ is then likely reduced to Fe²⁺ for utilization in various metabolic processes. While the primary mechanism involves hydrolysis, a less efficient, hydrolysis-independent pathway for iron release has also been suggested.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the this compound-mediated iron acquisition pathway.

Table 1: Binding Affinities of Key Proteins

| Protein | Ligand | Dissociation Constant (K_d) | Method |

| FepA | Ferric this compound | ~20 nM | Radioisotope Binding Assay |

| FepB | Ferric this compound | 30 nM | Intrinsic Fluorescence |

| FepB | Apo-enterobactin | 60 nM | Intrinsic Fluorescence |

| FepB | Ferric Enantiothis compound | 15 nM | Intrinsic Fluorescence |

Table 2: Enzyme Kinetic Parameters

| Enzyme | Substrate | K_m | k_cat | k_cat/K_m (µM⁻¹min⁻¹) |

| Fes | Ferric this compound | > 128 µM | > 512 min⁻¹ | 4.0 |

| EntD | Apo-EntB | 6.5 µM | 5 min⁻¹ | 0.77 |

| EntE | Holo-EntB | << 1 µM | 100 min⁻¹ | > 100 |

| EntF | Acyl-holo-EntB, L-serine, ATP | - | 120-140 min⁻¹ | - |

Table 3: Transport Rates

| Transport Step | Siderophore | Rate | Organism |

| Outer Membrane Transport (FepA) | Ferric this compound | ~100 pmol/min/10⁹ cells | E. coli |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound-mediated iron acquisition pathway.

This compound Extraction and Purification

This protocol describes the isolation of this compound from bacterial culture supernatants.

Materials:

-

E. coli strain cultured in iron-deficient medium (e.g., M9 minimal medium)

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Sephadex LH-20 chromatography column

-

Methanol

Procedure:

-

Grow the E. coli culture in iron-deficient medium to the late logarithmic or early stationary phase to induce siderophore production.

-

Centrifuge the culture to pellet the cells and collect the supernatant.

-

Acidify the supernatant to approximately pH 2 with concentrated HCl.

-

Extract the acidified supernatant with an equal volume of ethyl acetate by vigorous stirring for at least 30 minutes.

-

Separate the organic phase and dry it over anhydrous sodium sulfate.

-

Evaporate the ethyl acetate using a rotary evaporator to obtain a crude extract.

-

Redissolve the crude extract in a minimal volume of methanol.

-

Apply the dissolved extract to a Sephadex LH-20 column equilibrated with methanol.

-

Elute the column with methanol and collect the fractions containing this compound (can be monitored by UV absorbance at 316 nm).

-

Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Purification of the Outer Membrane Receptor FepA by FPLC

This protocol details the purification of the FepA protein from E. coli outer membranes using Fast Protein Liquid Chromatography (FPLC).

Materials:

-

E. coli strain overexpressing FepA

-

Lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Detergent for solubilization (e.g., LDAO or DDM)

-

FPLC system

-

Anion exchange column (e.g., Q-Sepharose)

-

Size-exclusion chromatography column (e.g., Superdex 200)

-

Buffer A (e.g., 20 mM Tris-HCl pH 8.0, 0.1% LDAO)

-

Buffer B (e.g., 20 mM Tris-HCl pH 8.0, 1 M NaCl, 0.1% LDAO)

Procedure:

-

Grow the E. coli strain overexpressing FepA and harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

-

Isolate the total membrane fraction by ultracentrifugation.

-

Solubilize the membrane proteins by incubating the membrane fraction with a suitable detergent.

-

Clarify the solubilized protein solution by ultracentrifugation.

-

Load the supernatant onto an anion exchange column equilibrated with Buffer A.

-

Wash the column with Buffer A to remove unbound proteins.

-

Elute FepA with a linear gradient of NaCl (0-100% Buffer B).

-

Collect fractions and analyze by SDS-PAGE to identify those containing FepA.

-

Pool the FepA-containing fractions and concentrate them.

-

Load the concentrated sample onto a size-exclusion chromatography column equilibrated with Buffer A to further purify and buffer exchange FepA.

-

Collect the fractions corresponding to the FepA peak and assess purity by SDS-PAGE.

Ferric this compound (⁵⁵Fe-Ent) Uptake Assay

This assay measures the transport of radiolabeled ferric this compound into bacterial cells.

Materials:

-

E. coli cells grown in iron-deficient medium

-

⁵⁵FeCl₃

-

Purified this compound

-

Transport buffer (e.g., MOPS minimal medium)

-

Wash buffer (e.g., cold 0.9% NaCl)

-

Scintillation cocktail

-

Scintillation counter

-

0.45 µm nitrocellulose filters

Procedure:

-

Prepare ⁵⁵Fe-enterobactin by mixing equimolar amounts of ⁵⁵FeCl₃ and this compound.

-

Grow E. coli cells to mid-log phase in iron-deficient medium to induce the expression of the transport machinery.

-

Harvest the cells by centrifugation and wash them with transport buffer.

-

Resuspend the cells in transport buffer to a specific optical density (e.g., OD₆₀₀ of 0.5).

-

Initiate the uptake assay by adding a defined concentration of ⁵⁵Fe-enterobactin (e.g., 1 µM) to the cell suspension.

-

Incubate the mixture at 37°C with shaking.

-

At various time points (e.g., 0, 1, 2, 5, 10 minutes), take aliquots of the cell suspension and immediately filter them through a 0.45 µm nitrocellulose filter.

-

Rapidly wash the filters with two volumes of cold wash buffer to remove extracellular ⁵⁵Fe-enterobactin.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the amount of ⁵⁵Fe transported into the cells at each time point and express the results as pmol of Fe per 10⁹ cells.

FepB-Ferric this compound Binding Assay by Intrinsic Fluorescence

This protocol measures the binding of ferric this compound to the periplasmic protein FepB by monitoring the quenching of its intrinsic tryptophan fluorescence.[1]

Materials:

-

Purified FepB protein

-

Ferric this compound solution of known concentration

-

Fluorescence spectrophotometer

-

Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl)

Procedure:

-

Dilute the purified FepB protein to a known concentration (e.g., 1 µM) in the assay buffer.

-

Set the fluorescence spectrophotometer to an excitation wavelength of 280 nm and an emission wavelength of 330-350 nm (the emission maximum should be determined empirically for the specific instrument and buffer conditions).

-

Record the initial fluorescence intensity (F₀) of the FepB solution.

-

Add small aliquots of the ferric this compound solution to the FepB solution, mixing thoroughly after each addition.

-

After each addition, record the fluorescence intensity (F).

-

Continue adding ferric this compound until the fluorescence intensity no longer changes significantly, indicating saturation of the binding sites.

-

Correct the fluorescence values for dilution.

-

Plot the change in fluorescence (ΔF = F₀ - F) or the fractional saturation as a function of the ferric this compound concentration.

-

Fit the data to a binding isotherm (e.g., the one-site binding model) to determine the dissociation constant (K_d).

Mössbauer Spectroscopy of ⁵⁷Fe Uptake

Mössbauer spectroscopy is a powerful technique to probe the oxidation and spin state of iron within the cell.

Materials:

-

E. coli cells

-

⁵⁷Fe-enriched medium or ⁵⁷FeCl₃

-

Mössbauer spectrometer

-

Cryostat

Procedure:

-

Grow E. coli cells in a medium containing ⁵⁷Fe as the sole iron source or supplement the medium with ⁵⁷FeCl₃.

-

Prepare ⁵⁷Fe-enterobactin and perform an uptake experiment similar to the one described in section 3.3, but on a larger scale to obtain sufficient cell mass.

-

Harvest the cells at different time points of uptake by centrifugation at low temperature.

-

Wash the cell pellet with a cold, iron-free buffer.

-

Pack the cell paste into a Mössbauer sample holder and freeze it rapidly in liquid nitrogen.

-

Mount the frozen sample in a cryostat within the Mössbauer spectrometer.

-

Collect Mössbauer spectra at various temperatures (e.g., from 4.2 K to room temperature).

-

Analyze the spectra to determine the isomer shift, quadrupole splitting, and magnetic hyperfine splitting, which provide information about the oxidation state (Fe²⁺ vs. Fe³⁺), spin state, and chemical environment of the intracellular iron.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.

Caption: The this compound-mediated iron acquisition pathway in Gram-negative bacteria.

Caption: Experimental workflow for a ferric this compound (⁵⁵Fe-Ent) uptake assay.

Caption: Workflow for determining FepB-ferric this compound binding affinity.

Conclusion and Future Directions

The this compound-mediated iron acquisition system is a highly efficient and exquisitely regulated pathway that is crucial for the survival and virulence of many pathogenic bacteria. This technical guide has provided a detailed overview of the molecular mechanisms involved, from siderophore synthesis to intracellular iron release. The quantitative data and experimental protocols presented herein offer a valuable resource for researchers aiming to further dissect this pathway or to develop novel antimicrobial agents.

Future research in this field could focus on several key areas. Elucidating the precise mechanism of TonB-dependent energy transduction at the outer membrane remains a significant challenge. High-resolution structural studies of the entire Fep transport machinery, including the transient interactions between its components, would provide invaluable insights. Furthermore, the development of potent inhibitors of key enzymes in the this compound synthesis or transport pathway holds great promise for the development of new classes of antibiotics that could circumvent existing resistance mechanisms. By continuing to unravel the complexities of this vital bacterial process, the scientific community can pave the way for innovative therapeutic interventions against infectious diseases.

References

The Dual-Edged Sword: Enterobactin's Role in Bacterial Virulence and Pathogenesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of enterobactin, a high-affinity siderophore, and its critical role in the virulence and pathogenesis of Gram-negative bacteria. We delve into the molecular mechanisms of iron acquisition, the intricate regulatory networks governing its synthesis, and its function as a key player in the host-pathogen battle for essential nutrients. This document summarizes key quantitative data, provides detailed experimental protocols for studying this compound, and visualizes complex pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals seeking to exploit this system for novel antimicrobial strategies.

The Central Role of Iron and this compound in Infection

Iron is an indispensable nutrient for nearly all forms of life, acting as a critical cofactor in a myriad of cellular processes, from DNA replication to cellular respiration.[1] In the vertebrate host, however, the concentration of free, bioavailable iron is kept exceedingly low (around 10⁻²⁴ M) by host proteins like transferrin and lactoferrin, a defense mechanism known as nutritional immunity.[2][3] To overcome this severe iron limitation, pathogenic bacteria have evolved sophisticated iron acquisition systems, the most powerful of which often involves the synthesis and secretion of small, high-affinity iron-chelating molecules called siderophores.[3][4]

This compound (Ent), a cyclic triserine lactone derivative, is the archetypal catecholate siderophore produced by Escherichia coli and other enteric pathogens.[3][4] It is one of the strongest siderophores known, binding ferric iron (Fe³⁺) with an extraordinary affinity (K = 10⁵² M⁻¹), far exceeding that of host iron-binding proteins.[5] This allows bacteria to effectively scavenge iron from the host environment, enabling their survival, proliferation, and the establishment of infection.[4][6] The inability to produce this compound significantly weakens a pathogen's virulence, making the this compound system a prime target for novel therapeutic interventions.[4][7]

Quantitative Data on this compound's Impact

The contribution of this compound to bacterial fitness and virulence has been quantified across various studies. The data highlight its role in antimicrobial resistance, growth inhibition of competing microbes, and its potential as a drug delivery vector.

| Parameter | Organism(s) | Value | Significance | Reference(s) |

| Growth Inhibition (IC₅₀) | Staphylococcus aureus | 5-10 µM | Demonstrates this compound's ability to inhibit the growth of other bacteria, likely by sequestering iron. | [8] |

| Potentiation of Antibiotics (MIC) | Uropathogenic E. coli CFT073 | 1000-fold decrease | This compound-ampicillin/amoxicillin conjugates show massively increased potency, indicating efficient drug delivery via the this compound uptake system. | [9] |

| Potentiation of Antibiotics (MIC) | Pathogenic E. coli | 100-fold decrease | This compound-β-lactam conjugates significantly lower the minimum inhibitory concentration against various pathogenic E. coli strains. | [9] |

| Biofilm Inhibition | Antibiotic-resistant E. coli OQ866153 | 100% | An this compound-fosfomycin conjugate completely inhibited biofilm formation at 2 mg/ml, compared to 21.58% for fosfomycin alone. | [10] |

| DNA Gyrase Inhibition | Antibiotic-resistant E. coli OQ866153 | 25 µg/ml | An this compound-ciprofloxacin conjugate required a lower concentration to eliminate supercoiled DNA plasmids than the parent drug (35 µg/ml). | [10] |

| Cellular Iron Content | E. coli ahpC mutant | 8 x 10⁻⁶ µg/10⁹ cells | An ahpC mutant, which has reduced this compound production, shows significantly lower cellular iron content compared to wild-type (17 x 10⁻⁶ µg/10⁹ cells) in low-iron media. | [11] |

| Extracellular Catechol Production | E. coli ahpC mutant | 12 ± 5 Arnow units | The ahpC mutant produces significantly less catechol compounds (indicative of this compound) than the wild-type strain (35 ± 6 Arnow units). | [11] |

Molecular Mechanisms and Regulatory Pathways

The synthesis, regulation, and transport of this compound is a tightly controlled and energy-dependent process involving multiple genes and proteins.

This compound is synthesized from chorismate, a key intermediate of the shikimate pathway. In E. coli, the process is encoded by the ent gene cluster (entA, entB, entC, entD, entE, entF). The pathway involves the conversion of chorismate to 2,3-dihydroxybenzoate (DHB), which is then coupled to L-serine and cyclized to form the final molecule.[1][4][12]

References

- 1. researchgate.net [researchgate.net]

- 2. Harnessing Iron Acquisition Machinery to Target Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. This compound: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | this compound and salmochelin S4 inhibit the growth of Staphylococcus aureus [frontiersin.org]

- 9. Exploring the antibacterial activity and cellular fates of this compound–drug conjugates that selectively target Gram-negative bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro and in silico studies of this compound-inspired Ciprofloxacin and Fosfomycin first generation conjugates on the antibiotic resistant E. coli OQ866153 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AhpC Is Required for Optimal Production of this compound by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Enterobactin: A Technical Guide to its Discovery, Mechanism, and Application

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and biochemical significance of enterobactin, the most potent siderophore known. It details its physicochemical properties, biosynthetic pathway, and the intricate mechanism of iron acquisition in Gram-negative bacteria. Furthermore, this guide includes detailed experimental protocols for its detection and isolation and explores its role in bacterial virulence and as a target for novel therapeutic strategies.

Discovery and History

This compound, also known as enterochelin, was first identified in 1970. Two independent research groups, led by F. Gibson and J.B. Neilands, isolated the molecule from Escherichia coli and Salmonella typhimurium, respectively[1][2][3]. These initial studies established its fundamental role as an iron transport compound and determined its structure as a cyclic trimer of 2,3-dihydroxybenzoyl-L-serine[1][4].

The characterization of this compound proved to be a significant challenge[2]. For over four decades after its discovery, the definitive three-dimensional structure of its ferric complex eluded crystallographic analysis[5][6]. It was not until the application of racemic crystallography, where crystals were grown from a 1:1 mixture of the natural ferric this compound and its synthetic mirror image (enantiothis compound), that its atomic-resolution structure was finally determined[1][5][6][7]. This breakthrough provided a definitive assignment of the stereochemistry at the iron center and revealed key secondary coordination sphere interactions[6][7].

Physicochemical and Thermodynamic Properties

This compound is renowned for its extraordinarily high affinity for the ferric ion (Fe³⁺), making it the strongest siderophore discovered to date[1][5]. This property allows bacteria to scavenge iron effectively even in host environments where iron is extremely scarce due to sequestration by host proteins like transferrin and lactoferrin[8].

Table 1: Quantitative Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₃₀H₂₇N₃O₁₅ | [4] |

| Molecular Weight | 669.55 g/mol | [4] |

| Fe³⁺ Affinity Constant (K) | 10⁵² M⁻¹ | [1][4][5] |

| EDTA Fe³⁺ Affinity (Kf) | ~10²⁵ M⁻¹ | [1] |

| FepB (Periplasmic Protein) Kd | 30 nM | [9][10] |

| FepA (Outer Membrane Receptor) Kd | 0.2 nM - 50 nM | [10] |

| Reduction Potential (Fe³⁺/Fe²⁺) | -0.57 V (vs. NHE) at pH 6.0 | [1] |

| -0.79 V (vs. NHE) at pH 7.4 | [1] | |

| -0.99 V (vs. NHE) at pH > 10.4 | [1] |

Biosynthesis of this compound

This compound is synthesized from the primary metabolite chorismic acid, a key intermediate in the shikimate pathway[1]. The biosynthesis is encoded by the ent gene cluster (comprising entA, entB, entC, entD, entE, and entF) and proceeds through a well-defined enzymatic cascade[8].

The key steps are:

-

Conversion of Chorismate: Chorismic acid is converted to 2,3-dihydroxybenzoic acid (DHB) by the sequential action of the enzymes EntC, EntB, and EntA[1][11].

-

Activation and Acylation: DHB is activated by EntE, a 2,3-DHB-AMP ligase. EntB, a bifunctional enzyme, also acts as an aryl carrier protein (ArCP) which is phosphopantetheinylated by EntD[12]. The activated DHB is then transferred to the L-serine backbone, a process involving EntF[1][13].

-

Cyclization: Three molecules of the resulting N-(2,3-dihydroxybenzoyl)-L-serine intermediate undergo intermolecular cyclization to form the final this compound molecule[1].

Mechanism of Iron Acquisition and Release

The acquisition of iron via this compound is a highly regulated, multi-step active transport process.

-

Secretion and Chelation: Under iron-deficient conditions, bacterial cells secrete this compound into the extracellular environment[1]. It then scavenges available Fe³⁺, forming a highly stable, octahedral coordination complex called ferric this compound (FeEnt)[1][9].

-

Outer Membrane Transport: The FeEnt complex is recognized and bound by a specific outer membrane receptor protein, FepA[1][8]. This transport across the outer membrane is an energy-dependent process that relies on the TonB-ExbB-ExbD complex in the inner membrane[4].

-

Periplasmic Transport: Once in the periplasm, FeEnt is bound by the periplasmic binding protein, FepB, which shuttles it to the inner membrane[4][9].

-

Inner Membrane Transport: The FeEnt-FepB complex interacts with an ATP-binding cassette (ABC) transporter composed of FepD and FepG (transmembrane proteins) and FepC (an ATPase)[1][9]. The hydrolysis of ATP by FepC drives the translocation of FeEnt into the cytoplasm[9].

-

Intracellular Iron Release: Due to the extreme stability of the FeEnt complex, the iron cannot be released directly. The cell employs a specific enzyme, ferric this compound esterase (Fes), to hydrolyze the cyclic trilactone backbone of this compound[1][14]. This cleavage reduces the affinity of the ligand for iron, facilitating the reduction of Fe³⁺ to Fe²⁺ and its subsequent release into the cell for metabolic use[1][15].

Key Experimental Protocols

The CAS assay is a universal colorimetric method for detecting siderophores. Siderophores remove iron from the iron-CAS-detergent complex, causing a color change from blue to orange/purple/yellow[16][17].

Reagents:

-

CAS Solution: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water (ddH₂O)[18].

-

FeCl₃ Solution: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl[19].

-

HDTMA Solution: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of ddH₂O[18].

-

Blue Dye Reagent: While stirring, slowly mix the FeCl₃ solution into the CAS solution. Then, slowly add the HDTMA solution to the Fe-CAS mixture. Autoclave this final blue dye solution.

-

Growth Medium: Prepare a suitable minimal growth medium (e.g., MM9 salts) and autoclave[19].

-

CAS Agar Plates: Aseptically add the sterile Blue Dye Reagent to the molten (cooled to ~50°C) sterile growth medium agar at a 1:9 ratio (e.g., 100 mL dye to 900 mL medium) and pour plates[18][19].

Procedure:

-

Culture the test microorganism on the CAS agar plates.

-

Incubate under appropriate conditions for 2-7 days[18].

-

Observe the plates for the formation of a colored halo (typically orange, yellow, or purple) around the colonies. The presence of a halo indicates siderophore production[17][19].

This protocol describes a method for extracting this compound from a bacterial culture supernatant.

Materials:

-

Bacterial culture grown in iron-deficient medium (e.g., M9 medium)[20].

-

5 N HCl.

-

Ethyl acetate.

-

Magnetic stirrer.

-

Rotary evaporator.

Procedure:

-

Grow the this compound-producing strain (e.g., E. coli) in an iron-deficient medium for ~20 hours at 37°C to induce siderophore production[20].

-

Centrifuge the culture to pellet the cells and collect the cell-free supernatant.

-

Acidify the supernatant to a pH of 2.0 using 5 N HCl[20].

-

Transfer the acidified supernatant to a separatory funnel and add an equal volume of ethyl acetate.

-

Mix vigorously for 30 minutes to extract the this compound into the organic phase[20].

-

Allow the phases to separate and collect the upper ethyl acetate layer.

-

Repeat the extraction process on the aqueous phase to maximize yield.

-

Combine the ethyl acetate fractions and evaporate the solvent using a rotary evaporator to obtain a partially purified this compound extract.

This assay quantifies the concentration of catechol-type compounds like this compound and its precursor, DHB.

Reagents:

-

0.5 N HCl.

-

Nitrite-molybdate reagent (10% w/v sodium nitrite and 10% w/v sodium molybdate in ddH₂O).

-

1 N NaOH.

-

Standard: 2,3-dihydroxybenzoic acid (DHBA).

Procedure:

-

Prepare a standard curve using known concentrations of DHBA.

-

To 1 mL of the this compound-containing sample (or standard), add the following reagents in sequence, mixing after each addition:

-

1 mL of 0.5 N HCl.

-

1 mL of nitrite-molybdate reagent.

-

1 mL of 1 N NaOH[20].

-

-

A pink/red color will develop. Add 1 mL of ddH₂O to bring the final volume to 5 mL.

-

Measure the absorbance of the solution at 510 nm[20].

-

Calculate the concentration of catechol moieties in the sample by comparing its absorbance to the DHBA standard curve.

Role in Virulence and Drug Development

This compound's ability to sequester iron is a critical factor for the survival and proliferation of pathogenic bacteria within a host, making it a key virulence factor[8]. By outcompeting host iron-binding proteins, this compound enables pathogens to thrive in the iron-limited environment of the host's body[8].

In response, the mammalian innate immune system produces the protein lipocalin-2 (also known as siderocalin), which can specifically bind and sequester ferric this compound, thereby preventing its uptake by bacteria and effectively "starving" them of iron[1][8]. However, some pathogens have evolved modified siderophores, such as salmochelins (glycosylated this compound), which evade capture by lipocalin-2[8].

The critical role of the this compound uptake system in bacterial survival has made it an attractive target for novel antimicrobial strategies. The "Trojan horse" approach involves creating conjugates by linking antibiotics to synthetic this compound analogues[21][22][23]. These conjugates are recognized and actively transported into the bacterial cell by the siderophore uptake machinery, delivering a lethal payload of the antibiotic directly into the pathogen[23]. This strategy has shown promise for overcoming the outer membrane permeability barrier in Gram-negative bacteria, a major challenge in antibiotic development[22].

Conclusion

Since its discovery in 1970, this compound has become an archetypal model for understanding microbial iron acquisition[1][2]. Its unparalleled iron-chelating ability, coupled with a sophisticated and highly specific transport system, highlights a remarkable evolutionary solution to the challenge of iron scarcity. The ongoing study of this compound not only deepens our fundamental understanding of bacterial physiology and host-pathogen interactions but also provides a powerful platform for the development of next-generation antimicrobial agents designed to exploit essential bacterial nutrient uptake pathways.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. This compound, an iron transport compound from Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bioaustralis.com [bioaustralis.com]

- 5. Determination of the Molecular Structures of Ferric this compound and Ferric Enantiothis compound using Racemic Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. [PDF] Determination of the Molecular Structures of Ferric this compound and Ferric Enantiothis compound Using Racemic Crystallography. | Semantic Scholar [semanticscholar.org]

- 8. This compound: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound: An archetype for microbial iron transport - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemie.uni-muenchen.de [chemie.uni-muenchen.de]

- 11. researchgate.net [researchgate.net]

- 12. This compound biosynthesis in Escherichia coli: isochorismate lyase (EntB) is a bifunctional enzyme that is phosphopantetheinylated by EntD and then acylated by EntE using ATP and 2,3-dihydroxybenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Escherichia coli this compound synthesis and uptake mutants are hypersensitive to an antimicrobial peptide that limits the availability of iron in addition to blocking Holliday junction resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Overexpression and purification of ferric this compound esterase from Escherichia coli. Demonstration of enzymatic hydrolysis of this compound and its iron complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. Siderophore Detection assay [protocols.io]

- 19. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound as Part of the Oxidative Stress Response Repertoire - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 22. researchgate.net [researchgate.net]

- 23. Biomimetic this compound analogue mediates iron-uptake and cargo transport into E. coli and P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

Enterobactin: A Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the chemical properties and stability of enterobactin, the most potent siderophore known. Produced by Gram-negative bacteria like Escherichia coli, this compound plays a critical role in bacterial survival by scavenging ferric iron (Fe³⁺) from the host environment.[1][2] Its extraordinary affinity for iron, coupled with its unique structural and chemical characteristics, makes it a subject of intense interest in microbiology, medicine, and drug development.

Core Chemical Properties

This compound is a cyclic trilactone composed of three 2,3-dihydroxybenzoyl-L-serine (DHBS) units.[1][3] This structure creates a hexadentate ligand, with the six hydroxyl groups of the three catechol moieties coordinating a single ferric ion with unparalleled affinity.[4][5] It is this arrangement that underpins its function as a highly efficient iron chelator, capable of sequestering iron even from host proteins like transferrin and lactoferrin.[2]

Quantitative Physicochemical Data

The fundamental properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₃₀H₂₇N₃O₁₅[6] |

| Molecular Weight | 669.55 g/mol [6] |

| CAS Number | 28384-96-5[6] |

| Appearance | Solid[7] |

| Solubility | Slightly soluble in acetonitrile (0.1-1 mg/ml)[7] |

| Storage Temperature | -20°C[7] |

Thermodynamic Properties

This compound's function is defined by its thermodynamic stability and redox properties when complexed with iron. It possesses the highest known binding affinity for ferric iron among all siderophores.[1][8]

| Parameter | Value | Conditions |

| Fe³⁺ Formation Constant (K) | 10⁵² M⁻¹ | Standard state (25 °C, 100 kPa)[1] |

| pFe | 34.3 | - |

| Reduction Potential (Fe³⁺/Fe²⁺-Ent) | -0.57 V | vs NHE at pH 6.0[1] |

| -0.79 V | vs NHE at pH 7.4[1] | |

| -0.99 V | vs NHE at pH > 10.4[1] | |

| Protonation Constants (log K) | pKₐ₁ = 5.05, pKₐ₂ = 4.19, pKₐ₃ = 2.93 | For the Gallium(III)-Enterobactin complex, determined by ¹H NMR[4] |

Stability and Degradation

The stability of this compound and its ferric complex is highly dependent on environmental conditions, particularly pH. While the ferric-enterobactin complex is thermodynamically robust, its kinetic lability and susceptibility to hydrolysis are key to its biological function, allowing for iron release within the bacterial cell.[9]

pH-Dependent Stability and Hydrolysis

The ester bonds forming the central trilactone scaffold of this compound are susceptible to hydrolysis. This degradation is crucial for intracellular iron release.[4] At neutral pH, the ferric-enterobactin complex is stable. However, under acidic conditions, protonation of the complex makes iron release via reduction more favorable.[4] Furthermore, hydrolysis of the trilactone backbone is favored at mildly acidic pH, which can occur within host endosomes or the bacterial cytoplasm.[5] This process yields three linear 2,3-dihydroxybenzoyl-L-serine units, significantly reducing the molecule's affinity for iron.[1]

Enzymatic Degradation

In E. coli, the primary mechanism for iron release from the ferric-enterobactin complex is through enzymatic hydrolysis catalyzed by the Ferric this compound Esterase (Fes).[4][8] This enzyme specifically cleaves the three ester bonds of the trilactone backbone, dismantling the chelate and releasing the iron ion.[1][10] The Fes enzyme is significantly more efficient at hydrolyzing the iron-bound form (Fe-Ent) than the apo-enterobactin.[8] This targeted degradation ensures that iron is released only after the complex has been successfully transported into the cytoplasm.

Role in Oxidative Stress

Beyond iron acquisition, this compound is implicated in the oxidative stress response.[11][12] Once hydrolyzed by Fes inside the cell, the resulting linear catechol moieties can act as potent radical scavengers.[12] Studies have shown that iron-free this compound exhibits significant, dose-dependent antioxidant activity by scavenging free radicals.[12] This suggests a dual function for this compound: acquiring essential iron while simultaneously protecting the cell from oxidative damage.[13]

Key Experimental Protocols

Protocol: Quantification of Catechol Siderophores (Arnow Assay)

This colorimetric method is used to estimate the concentration of catechol-type siderophores like this compound in culture supernatants.[12][14]

Methodology:

-

Grow bacterial strains (e.g., E. coli) in M9 minimal medium for approximately 20 hours at 37°C to induce siderophore production.[14]

-

Centrifuge the culture and collect the cell-free supernatant by filter sterilization.[14]

-

To 1 mL of the supernatant, add the following reagents sequentially:

-

Measure the absorbance of the resulting solution at 510 nm using a spectrophotometer.

-

Quantify the concentration by comparing the absorbance to a standard curve prepared using known concentrations of 2,3-dihydroxybenzoic acid (DHBA).[14]

Protocol: Extraction of this compound from Culture Supernatant

This protocol provides a method for the partial purification of this compound for subsequent analysis.[12]

Methodology:

-

Culture bacteria in an appropriate medium (e.g., M9 medium with supplements) for 20 hours at 37°C to maximize this compound production.[12]

-

Remove bacterial cells via centrifugation to obtain the cell-free supernatant.

-

Acidify the supernatant to a pH of 2.0 using a strong acid (e.g., 5 N HCl).[12]

-

Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the acidified supernatant.

-

Mix vigorously using a magnetic stirrer for at least 30 minutes to transfer the this compound into the organic phase.[12]

-

Separate the ethyl acetate layer, which now contains the enriched this compound, for further analysis or purification steps like RP-HPLC.[15]

Protocol: In Vitro Enzymatic Hydrolysis Assay

This protocol assesses the activity of esterases like Fes on this compound and its ferric complex.[8]

Methodology:

-

Substrate Preparation:

-

Apo-Enterobactin: Prepare solutions of this compound in a suitable buffer (e.g., 75 mM HEPES, pH 7.5).

-

Ferric-Enterobactin: Prepare by adding a stoichiometric equivalent of FeCl₃ to the apo-enterobactin solution. Confirm complex formation by monitoring the UV-Vis spectrum for the characteristic absorbance shift (apo-form at 320 nm, ferric form at 496 nm).[8]

-

-

Enzyme Reaction:

-

Prepare reaction mixtures containing the substrate (ferric or apo-enterobactin) at various concentrations (e.g., 0.125 µM to 16 µM) in the reaction buffer.

-

For Fes activity, supplement the buffer with 2 mM DTT and 2 mM MgCl₂ to enhance the hydrolysis rate.[8]

-

Initiate the reaction by adding a known concentration of the purified esterase (e.g., 14 nM Fes for Fe-Ent hydrolysis).

-

-

Quenching and Analysis:

-

After a defined incubation time (e.g., 40 seconds for Fes with Fe-Ent), quench the reaction (e.g., by adding acid or an organic solvent).[8]

-

Analyze the reaction products using methods such as RP-HPLC to separate and quantify the remaining substrate and the hydrolyzed products (DHBS triester, diester, and monomer).[15]

-

-

Kinetic Analysis: Determine kinetic parameters (kcat, Km) by measuring initial reaction rates at different substrate concentrations and fitting the data to the Michaelis-Menten equation.

Visualizations: Pathways and Processes

This compound Biosynthesis Pathway

Caption: Biosynthetic pathway of this compound in E. coli.

Iron Uptake and Release Mechanism

Caption: Iron acquisition via this compound transport and intracellular release.

Logical Flow of this compound Degradation

Caption: Logical workflow of intracellular ferric-enterobactin degradation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Protonation and Iron Release: Structural Characterization of the Salicylate Coordination Shift in Ferric this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Siderocalin/Enterobactin Interaction: A Link between Mammalian Immunity and Bacterial Iron Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C30H27N3O15 | CID 34231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 28384-96-5 [chemicalbook.com]

- 8. In Vitro Characterization of Salmochelin and this compound Trilactone Hydrolases IroD, IroE, and Fes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biomimetic this compound analogue mediates iron-uptake and cargo transport into E. coli and P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enzymatic Hydrolysis of Trilactone Siderophores: Where Chiral Recognition Occurs in this compound and Bacillibactin Iron Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound as Part of the Oxidative Stress Response Repertoire - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Less is more: this compound concentration dependency in copper tolerance and toxicity [frontiersin.org]

- 15. researchgate.net [researchgate.net]

Genetic Regulation of Enterobactin Production in Bacteria: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core genetic regulatory mechanisms governing the production of enterobactin, a key siderophore in many Gram-negative bacteria, including the model organism Escherichia coli. Understanding this intricate system is paramount for developing novel antimicrobial strategies that target bacterial iron acquisition. This document details the signaling pathways, presents quantitative data on gene expression and enzyme kinetics, and provides detailed experimental protocols for studying this vital bacterial process.

The this compound System: An Overview

Under iron-limiting conditions, typically encountered within a host organism, many bacteria synthesize and secrete high-affinity iron chelators called siderophores to scavenge ferric iron (Fe³⁺). In E. coli and other enterobacteria, the primary siderophore produced is this compound. The biosynthesis and transport of this compound are encoded by a series of genes, primarily the ent and fep gene clusters, which are tightly regulated to ensure iron homeostasis and prevent iron toxicity.

The synthesis of this compound from the precursor chorismate is a multi-step enzymatic process. The key biosynthetic genes include entA, entB, entC, entD, entE, entF, and entH. Once synthesized, this compound is secreted into the extracellular environment. The exporter EntS, in conjunction with TolC, facilitates the transport of this compound across the inner and outer membranes, respectively[1]. After chelating ferric iron, the ferric-enterobactin complex is recognized by the outer membrane receptor FepA and transported into the periplasm. A dedicated ABC transporter system, composed of FepB, FepC, FepD, and FepG, then shuttles the complex across the cytoplasmic membrane. Finally, the esterase Fes releases the iron from this compound within the cytoplasm[2].

Core Regulatory Network

The genetic regulation of this compound production is a multi-layered process involving transcriptional and post-transcriptional control mechanisms. This ensures a rapid and robust response to changes in intracellular iron concentration.

Transcriptional Regulation by the Ferric Uptake Regulator (Fur)

The primary transcriptional regulator of the this compound system is the Ferric Uptake Regulator (Fur) protein. In iron-replete conditions, Fur, acting as a homodimer, binds to ferrous iron (Fe²⁺) as a cofactor. This Fur-Fe²⁺ complex then binds to specific DNA sequences known as "Fur boxes" located within the promoter regions of its target genes[3][4]. The consensus sequence for the Fur box in E. coli is a 19-base pair palindrome, GATAATGATAATCATTATC[3][5][6]. Binding of the Fur-Fe²⁺ complex to these sites physically obstructs the binding of RNA polymerase, thereby repressing the transcription of the downstream genes, including the ent and fep operons[3][7].

Conversely, under iron-deficient conditions, Fe²⁺ dissociates from Fur. The apo-Fur protein has a low affinity for the Fur box, leading to its dissociation from the DNA. This relieves the repression and allows for the transcription of the this compound biosynthesis and transport genes, resulting in a significant increase in their expression, often observed as a 5- to 15-fold increase[8][9][10].

The genes for this compound biosynthesis and transport are organized into several operons, many of which are controlled by bidirectional promoters regulated by Fur. For example, the fepA-entD and fes-entF operons are divergently transcribed from an overlapping promoter region containing a single Fur-binding site that coordinates their expression[11][12]. Similarly, the entC, entE, entB, entA, and entH genes are organized in the entCEBAH polycistronic operon, which is also under the control of a Fur-regulated promoter[8][13].

Post-transcriptional Regulation by RyhB sRNA

In addition to transcriptional control by Fur, this compound production is also fine-tuned at the post-transcriptional level by the small non-coding RNA (sRNA), RyhB. The expression of RyhB itself is repressed by the Fur-Fe²⁺ complex, and thus, RyhB is abundant only under iron-starvation conditions. RyhB plays a crucial role in the "iron-sparing" response by downregulating the expression of non-essential iron-containing proteins[14][15].

RyhB influences this compound synthesis through several mechanisms:

-

Positive Regulation of ent genes: RyhB is required for the normal expression of the entCEBAH operon. While the precise mechanism is still under investigation, it is known that in the absence of RyhB, the levels of this critical transcript are significantly reduced, leading to decreased this compound production[16].

-

Metabolic Reprogramming: RyhB directly represses the translation of cysE mRNA. The CysE enzyme, a serine acetyltransferase, directs serine towards cysteine biosynthesis. By inhibiting CysE production, RyhB increases the intracellular pool of serine, a key precursor for this compound synthesis[2][16].

-

Enhancing Precursor Uptake: RyhB activates the translation of shiA mRNA, which encodes a permease for shikimate, a metabolic precursor for the synthesis of 2,3-dihydroxybenzoic acid (DHB), a core component of this compound[2].

The regulatory action of RyhB typically involves imperfect base-pairing with its target mRNAs, often near the ribosome binding site. This interaction, which is facilitated by the RNA chaperone Hfq, can either inhibit translation and promote mRNA degradation or, in some cases, activate translation by altering the mRNA secondary structure[14][15][17].

Quantitative Data on this compound Regulation

The following tables summarize key quantitative data related to the genetic regulation of this compound production.

Table 1: Gene Expression Fold Change in Response to Iron Depletion

| Gene/Operon | Function | Fold Increase (Iron-Deficient vs. Iron-Replete) | Reference(s) |

| entA(CGB)E | This compound Biosynthesis | 5 to 15-fold | [9][10] |

| fepA | Ferric-enterobactin Receptor | Significantly upregulated | [18] |

| fes | Ferric-enterobactin Esterase | Significantly upregulated | [18] |

| entF | This compound Biosynthesis | Significantly upregulated | [18] |

| entCEBAH | This compound Biosynthesis | ~3-fold higher in WT vs. ΔryhB | [16] |

Table 2: Kinetic Parameters of Key this compound Biosynthesis Enzymes

| Enzyme | Substrate(s) | Km (µM) | kcat (s⁻¹) | Reference(s) |

| EntE | 2,3-dihydroxybenzoate (DHB) | 2.5 ± 0.3 | 2.8 ± 0.1 | [19] |

| ATP | 430 ± 30 | [19] | ||

| holo-EntB-ArCP | 2.9 ± 0.6 | [19] | ||

| EntD | apo-EntB | 6.5 | 0.083 (5 min⁻¹) | [20] |

| EntE | holo-EntB | <<1 | 1.67 (100 min⁻¹) | [20] |

| EntF (C-A domain) | Serine | 600 ± 30 | 16.5 (990 min⁻¹) | [21] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the genetic regulation of this compound production.

Quantification of this compound Production (Arnow Assay)

The Arnow assay is a colorimetric method for the quantification of catechol-containing compounds, such as this compound.

Protocol:

-

Sample Preparation:

-

Grow bacterial cultures in iron-defined minimal medium (e.g., M9 or T medium) to the desired growth phase.

-

Centrifuge the culture to pellet the cells.

-

Collect the supernatant, which contains the secreted this compound.

-

-

Assay Procedure:

-

To 1 mL of the culture supernatant, add the following reagents in order, mixing after each addition:

-

1 mL of 0.5 N HCl.

-

1 mL of nitrite-molybdate reagent (10 g/L sodium nitrite and 10 g/L sodium molybdate in water).

-

1 mL of 1 N NaOH.

-

-

A pink to red color will develop in the presence of catechols.

-

-

Quantification:

-

Measure the absorbance of the solution at 510 nm.

-

Quantify the concentration by comparing the absorbance to a standard curve prepared using known concentrations of 2,3-dihydroxybenzoic acid (DHBA).

-

Analysis of Gene Expression by RT-qPCR

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a standard method to measure the relative abundance of specific mRNA transcripts.

Protocol:

-

RNA Isolation:

-

Grow bacterial cultures under the desired conditions (e.g., iron-replete and iron-deplete media).

-

Harvest cells and extract total RNA using a commercially available kit or a standard method like Trizol extraction.

-

Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random primers or gene-specific primers.

-

-

qPCR:

-

Set up qPCR reactions containing the cDNA template, gene-specific primers for the target genes (e.g., entC, fepA, ryhB) and a reference (housekeeping) gene, and a fluorescent DNA-binding dye (e.g., SYBR Green).

-

Perform the qPCR in a real-time PCR cycler.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative expression of the target genes normalized to the reference gene using a method such as the 2-ΔΔCt method.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Fur Binding Analysis

ChIP-seq is a powerful technique to identify the genome-wide binding sites of DNA-binding proteins like Fur.

Protocol:

-

Cross-linking:

-

Grow bacterial cultures under conditions where Fur is expected to bind to DNA (i.e., iron-replete conditions).

-

Treat the cells with formaldehyde to cross-link proteins to DNA.

-

-

Chromatin Shearing:

-

Lyse the cells and shear the chromatin into small fragments (typically 200-600 bp) by sonication.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to the Fur protein.

-

Use protein A/G beads to precipitate the antibody-Fur-DNA complexes.

-

-

DNA Purification:

-

Reverse the cross-links and purify the DNA fragments that were bound to Fur.

-

-

Sequencing and Analysis:

-

Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Align the sequencing reads to the bacterial genome to identify regions enriched for Fur binding (peaks), which correspond to the Fur binding sites.

-

Investigating RyhB sRNA-mRNA Interactions

Several methods can be employed to study the interaction between RyhB and its target mRNAs.

Protocol: In vivo RNA Pull-down (MS2-tagging)

-

Constructs:

-

Create a plasmid expressing an MS2-tagged version of RyhB. The MS2 RNA aptamer forms a high-affinity complex with the MS2 coat protein (MCP).

-

Create another plasmid expressing an affinity-tagged MCP (e.g., MCP-MBP).

-

-

Co-expression and Pull-down:

-

Co-transform E. coli with both plasmids.

-

Induce the expression of MS2-RyhB and MCP-MBP.

-

Lyse the cells and perform an affinity pull-down of the MCP-MBP protein using amylose resin.

-

-

Analysis:

-

The MS2-RyhB, along with any interacting mRNAs, will be co-purified.

-

Isolate the RNA from the pull-down and identify the target mRNAs by RT-qPCR or RNA sequencing.

-

Conclusion and Future Directions

The genetic regulation of this compound production is a sophisticated and tightly controlled process, essential for bacterial survival in iron-limited environments. The interplay between the transcriptional repressor Fur and the post-transcriptional regulator RyhB allows for a multi-faceted response to iron availability, encompassing transcriptional control, metabolic redirection, and precursor uptake enhancement. The experimental protocols detailed in this guide provide a robust framework for researchers to further dissect this complex regulatory network. A deeper understanding of these mechanisms will be instrumental in the development of novel therapeutic agents that disrupt bacterial iron homeostasis, offering a promising avenue for combating bacterial infections. Future research should focus on the precise molecular mechanisms of RyhB-mediated activation of the entCEBAH operon and the identification of additional factors that may modulate the activity of Fur and RyhB in different bacterial species and environmental niches.

References

- 1. researchgate.net [researchgate.net]

- 2. The Small RNA RyhB Contributes to Siderophore Production and Virulence of Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Transcriptional regulation by Ferric Uptake Regulator (Fur) in pathogenic bacteria [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Team:Evry/Project FUR - 2013.igem.org [2013.igem.org]

- 6. researchgate.net [researchgate.net]

- 7. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Regulation of this compound iron transport in Escherichia coli: characterization of ent::Mu d(Apr lac) operon fusions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of this compound iron transport in Escherichia coli: characterization of ent::Mu d(Apr lac) operon fusions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Promoter and operator determinants for fur-mediated iron regulation in the bidirectional fepA-fes control region of the Escherichia coli this compound gene system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Promoter and operator determinants for fur-mediated iron regulation in the bidirectional fepA-fes control region of the Escherichia coli this compound gene system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nucleotide sequence and transcriptional organization of the Escherichia coli this compound biosynthesis cistrons entB and entA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bacterial Iron Homeostasis Regulation by sRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A small RNA regulates the expression of genes involved in iron metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A small RNA promotes siderophore production through transcriptional and metabolic remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Binding of the RNA Chaperone Hfq on Target mRNAs Promotes the Small RNA RyhB-Induced Degradation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A genome-wide screen reveals the involvement of this compound-mediated iron acquisition in Escherichia coli survival during copper stress - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Kinetic and Inhibition Studies of Dihydroxybenzoate-AMP Ligase (EntE) from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound biosynthesis in Escherichia coli: isochorismate lyase (EntB) is a bifunctional enzyme that is phosphopantetheinylated by EntD and then acylated by EntE using ATP and 2,3-dihydroxybenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The EntF and EntE adenylation domains of Escherichia coli this compound synthetase: Sequestration and selectivity in acyl-AMP transfers to thiolation domain cosubstrates - PMC [pmc.ncbi.nlm.nih.gov]